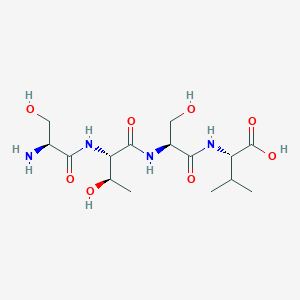![molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4](/img/structure/B12520832.png)
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with an ethyl carbamate group. The presence of the methoxy group on the xanthene ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyxanthone with ethyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.
Scientific Research Applications
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.
Carbamate derivatives: Compounds with carbamate groups attached to various aromatic systems.
Uniqueness
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is unique due to its specific combination of a xanthene core with an ethyl carbamate group and a methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
820210-86-4 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3 |
InChI Key |
CQQXPMJTXKJILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
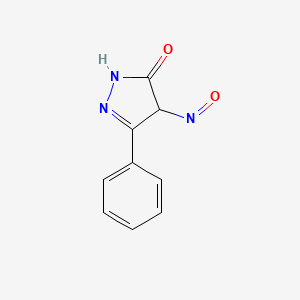

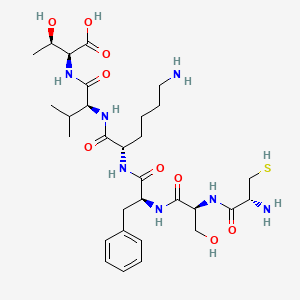
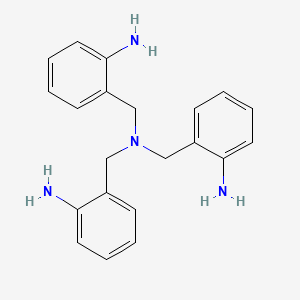
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
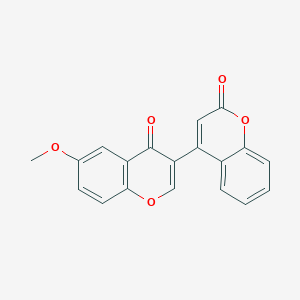

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

